molecular formula C4H9NO4S B1222897 Morpholine-4-sulfonic acid CAS No. 6427-18-5

Morpholine-4-sulfonic acid

Cat. No. B1222897
CAS RN: 6427-18-5
M. Wt: 167.19 g/mol
InChI Key: GLGNSAPAWZUDRT-UHFFFAOYSA-N
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Description

Morpholine-4-sulfonic acid, also known as MOPS or 4-Morpholinepropanesulfonic acid, is an N-substituted amino sulfonic acid with a morpholinic ring . It has a buffering pH range of 6.5-7.9 and is widely used in biological and biochemical studies due to its inert properties . It does not interact with any metal ions in solutions .


Synthesis Analysis

Morpholine can be stabilized on nano silica sulfuric acid, leading to a novel solid acidic reagent . This reagent was found to be an efficient catalyst for the synthesis of triazoloquinazoline and polyhydroquinoline derivatives . The procedure led to products with excellent yields during very short reaction times .


Molecular Structure Analysis

The empirical formula of Morpholine-4-sulfonic acid is C7H15NO4S . It has a molecular weight of 209.26 . The structure contains a morpholinic ring .


Chemical Reactions Analysis

Morpholine-4-sulfonic acid is chemically stable and exhibits low reactivity with other compounds under normal laboratory conditions . It is known for its mildness and compatibility with enzymes, making it a preferred choice in enzymatic studies .


Physical And Chemical Properties Analysis

Morpholine-4-sulfonic acid possesses exceptional buffering capacity within a pH range of 5.5 to 6.7 . It is chemically stable, exhibits low reactivity with other compounds under normal laboratory conditions, and is known for its mildness and compatibility with enzymes .

Safety And Hazards

Morpholine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as having acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

Morpholine-4-sulfonic acid is widely used in biological and biochemical studies . Its future directions could involve further exploration of its uses in these fields, particularly given its inert properties and non-interaction with metal ions in solutions .

properties

IUPAC Name

morpholine-4-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO4S/c6-10(7,8)5-1-3-9-4-2-5/h1-4H2,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLGNSAPAWZUDRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30214491
Record name Morpholinosulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30214491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Morpholine-4-sulfonic acid

CAS RN

6427-18-5
Record name Morpholinosulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006427185
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Morpholinosulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30214491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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